
6-氯-N,N-二乙基-2-甲基嘧啶-4-胺
描述
6-Chloro-N,N-diethyl-2-methylpyrimidin-4-amine is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds. Pyrimidines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes.
科学研究应用
6-Chloro-N,N-diethyl-2-methylpyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is utilized in studying biological processes and pathways.
Medicine: It serves as a precursor for the development of new drugs and pharmaceuticals.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
作用机制
Target of Action
It is known that pyrimidine derivatives, which include this compound, are key structural components of a variety of important biological molecules .
Mode of Action
Pyrimidine derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antiviral, antioxidant, anti-proliferative, anti-inflammatory, antiplasmodial, and anticancer effects
生化分析
Biochemical Properties
6-chloro-N,N-diethyl-2-methylpyrimidin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain pyrimidine-binding enzymes, which are crucial in nucleotide synthesis and metabolism. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which facilitate the binding of 6-chloro-N,N-diethyl-2-methylpyrimidin-4-amine to the active sites of these enzymes .
Cellular Effects
The effects of 6-chloro-N,N-diethyl-2-methylpyrimidin-4-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, 6-chloro-N,N-diethyl-2-methylpyrimidin-4-amine can alter the expression of genes related to cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 6-chloro-N,N-diethyl-2-methylpyrimidin-4-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound has been found to inhibit certain kinases, which play a role in signal transduction pathways. Furthermore, 6-chloro-N,N-diethyl-2-methylpyrimidin-4-amine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-chloro-N,N-diethyl-2-methylpyrimidin-4-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-chloro-N,N-diethyl-2-methylpyrimidin-4-amine remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to cause changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 6-chloro-N,N-diethyl-2-methylpyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell proliferation and differentiation. At higher doses, it can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing toxicity .
Metabolic Pathways
6-chloro-N,N-diethyl-2-methylpyrimidin-4-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. This compound can affect metabolic flux and alter the levels of various metabolites. For example, it has been shown to influence the pyrimidine salvage pathway, which is crucial for nucleotide synthesis and repair .
Transport and Distribution
The transport and distribution of 6-chloro-N,N-diethyl-2-methylpyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Studies have shown that 6-chloro-N,N-diethyl-2-methylpyrimidin-4-amine can be transported across cell membranes via active transport mechanisms and can accumulate in specific tissues, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 6-chloro-N,N-diethyl-2-methylpyrimidin-4-amine is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the nucleus, where it can interact with DNA and regulatory proteins to influence gene expression. Additionally, 6-chloro-N,N-diethyl-2-methylpyrimidin-4-amine can be found in the cytoplasm, where it participates in various metabolic processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N,N-diethyl-2-methylpyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethyl acetoacetate and guanidine.
Condensation Reaction: Ethyl acetoacetate is condensed with guanidine to form an intermediate compound.
Chlorination: The intermediate compound undergoes chlorination to introduce the chlorine atom at the 6th position of the pyrimidine ring.
Methylation: The compound is then methylated to introduce the methyl group at the 2nd position.
Ethylation: Finally, the compound is ethylated to introduce the diethylamino group at the 4th position.
Industrial Production Methods: In an industrial setting, the synthesis of 6-chloro-N,N-diethyl-2-methylpyrimidin-4-amine is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions: 6-Chloro-N,N-diethyl-2-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions typically use nucleophiles such as alkyl halides and amines under specific reaction conditions.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Amine derivatives with different alkyl or aryl groups.
Substitution Products: Compounds with various substituents at different positions on the pyrimidine ring.
相似化合物的比较
5-benzyl-6-chloro-N,N-diethyl-2-methylpyrimidin-4-amine
6-chloro-N,N-diethyl-2-methylpyrimidin-4-amine
Other pyrimidine derivatives with similar substitution patterns
属性
IUPAC Name |
6-chloro-N,N-diethyl-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3/c1-4-13(5-2)9-6-8(10)11-7(3)12-9/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWFTTJLHWUJLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=NC(=N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


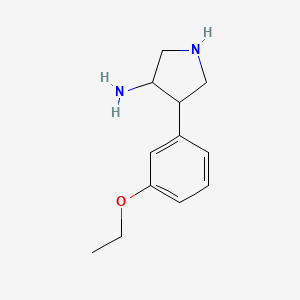

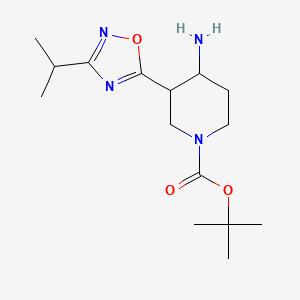
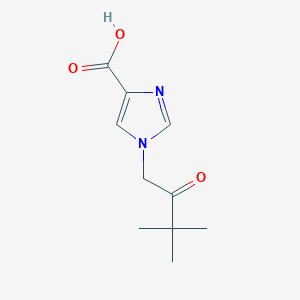



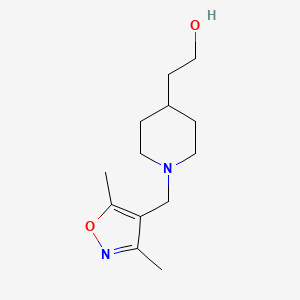
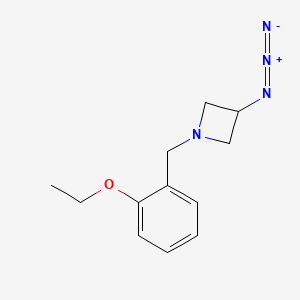


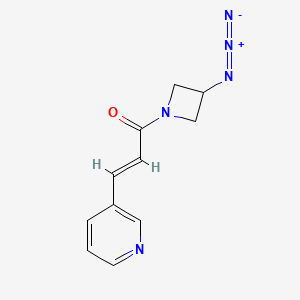

![3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1488853.png)
